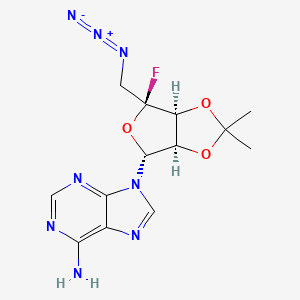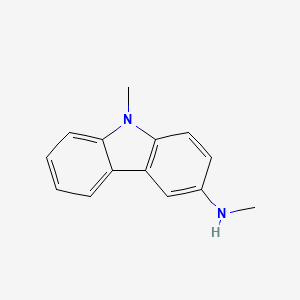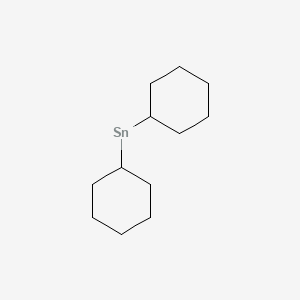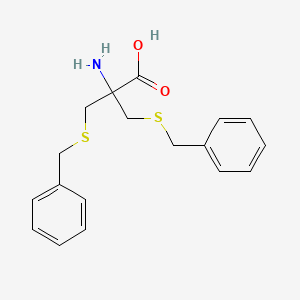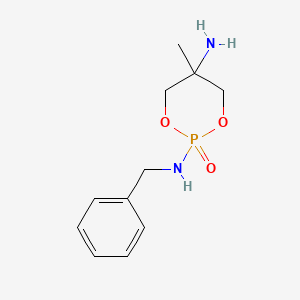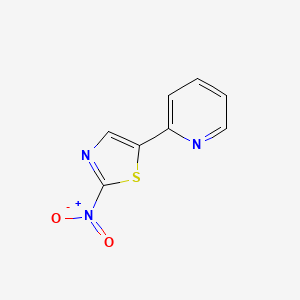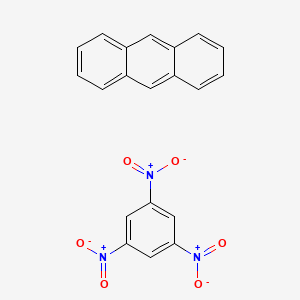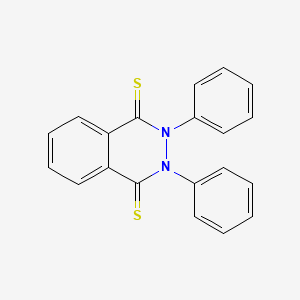
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione is an organic compound with the molecular formula C20H14N2S2. It is characterized by the presence of two phenyl groups and a phthalazine core, which is further modified by the addition of dithione groups. This compound is achiral and has a molecular weight of 346.469 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione typically involves the reaction of phthalic anhydride with hydrazine to form phthalhydrazide. This intermediate is then reacted with benzaldehyde under acidic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or acetic acid and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages such as recrystallization or chromatography to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithione groups to thiols.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dithione groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-2,3-diphenyl-1,4-phthalazinedione: Similar in structure but differs in the oxidation state of the sulfur atoms.
Uniqueness
2,3-Diphenyl-2,3-dihydro-1,4-phthalazinedithione is unique due to its combination of phenyl and dithione groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
71257-33-5 |
|---|---|
Formule moléculaire |
C20H14N2S2 |
Poids moléculaire |
346.5 g/mol |
Nom IUPAC |
2,3-diphenylphthalazine-1,4-dithione |
InChI |
InChI=1S/C20H14N2S2/c23-19-17-13-7-8-14-18(17)20(24)22(16-11-5-2-6-12-16)21(19)15-9-3-1-4-10-15/h1-14H |
Clé InChI |
RACYKTCVMVALML-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=S)C3=CC=CC=C3C(=S)N2C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


